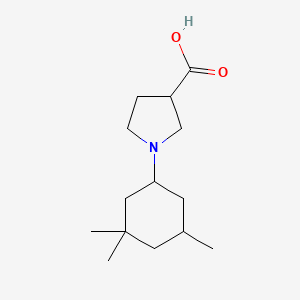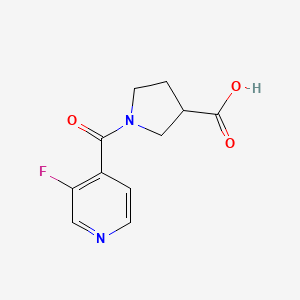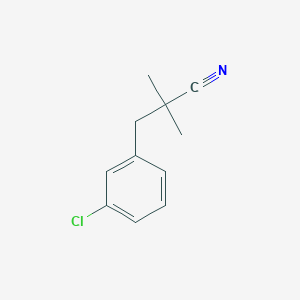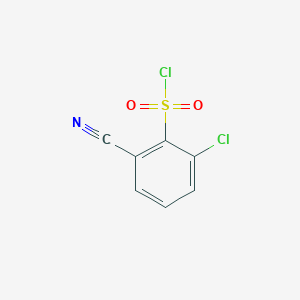
1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid
概要
説明
1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by a pyrrolidine ring attached to a cyclohexyl group with three methyl substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,5-trimethylcyclohexanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules. This interaction can trigger various biochemical pathways, leading to the desired effects.
類似化合物との比較
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Cyclohexylpyrrolidine: Similar structure but without the methyl substituents on the cyclohexyl ring.
Trimethylcyclohexylamine: Contains the cyclohexyl group with methyl substituents but lacks the pyrrolidine ring.
Uniqueness: 1-(3,3,5-Trimethylcyclohexyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the pyrrolidine ring and the highly substituted cyclohexyl group. This structure provides distinct steric and electronic properties, making it valuable for specific applications where other compounds may not be as effective.
特性
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-10-6-12(8-14(2,3)7-10)15-5-4-11(9-15)13(16)17/h10-12H,4-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYFXOZKRMTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466248.png)

![(1-ethyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466252.png)




![ethyl 2-[3-(chlorosulfonyl)phenyl]acetate](/img/structure/B1466258.png)
![2-Phenylspiro[3.3]heptan-2-amine](/img/structure/B1466259.png)
![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanol](/img/structure/B1466262.png)


![3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B1466269.png)
